1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one

Scaffold hopping EGFR inhibition Chemotype differentiation

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one (CAS 2097867-89-3) is a synthetic research compound with the molecular formula C16H15BrClN3O2 and a molecular weight of 396.67 g/mol. It belongs to a class of bromopyrimidine-pyrrolidine ether derivatives featuring a 4-chlorophenylacetyl moiety.

Molecular Formula C16H15BrClN3O2
Molecular Weight 396.67
CAS No. 2097867-89-3
Cat. No. B2631424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one
CAS2097867-89-3
Molecular FormulaC16H15BrClN3O2
Molecular Weight396.67
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15BrClN3O2/c17-12-8-19-16(20-9-12)23-14-5-6-21(10-14)15(22)7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2
InChIKeyIOJYQSPKJCCTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one (CAS 2097867-89-3): Structural and Procurement Baseline


1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one (CAS 2097867-89-3) is a synthetic research compound with the molecular formula C16H15BrClN3O2 and a molecular weight of 396.67 g/mol . It belongs to a class of bromopyrimidine-pyrrolidine ether derivatives featuring a 4-chlorophenylacetyl moiety. The compound is primarily available from research chemical suppliers at a typical purity of 95% . Its structure comprises three distinct pharmacophoric elements: a 5-bromopyrimidine ring connected via an ether linkage to a pyrrolidine ring, which is in turn functionalized with a 4-chlorophenylacetyl group. This specific combination of substituents differentiates it from related analogs that vary in the aryl/heteroaryl substituent on the ethanone moiety.

Why 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one Cannot Be Simply Replaced by In-Class Analogs


This compound occupies a precise structural niche that makes generic substitution unreliable. First, it shares the molecular formula C16H15BrClN3O2 with PD153035 (CAS 183322-45-4), a well-characterized quinazoline-based EGFR inhibitor, but possesses an entirely different scaffold (pyrimidine-pyrrolidine vs. quinazoline) [1]. Substituting one for the other would result in a complete change of biological target profile. Second, closely related analogs within the same scaffold family—including the 4-methoxyphenyl analog, the thiophen-2-yl analog, and the cyclopentylsulfanyl analog—differ specifically in the substituent attached to the ethanone carbonyl, altering lipophilicity, electronic properties, and potential target interactions . Third, the regioisomeric placement of the chlorine atom (4-chlorophenyl vs. 2-chlorophenyl) and the choice of heterocycle linker (pyrrolidine vs. piperidine) introduce additional structural variables that preclude simple interchangeability . Without direct comparative bioactivity data, any substitution among these analogs risks altering the pharmacological or chemical biology outcome.

Quantitative Differentiation Evidence for 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one: Comparator-Based Analysis


Scaffold Differentiation from PD153035: Shared Molecular Formula, Distinct Chemotype

The target compound and PD153035 (CAS 183322-45-4) share the identical molecular formula C16H15BrClN3O2 (MW 396.67) but are built on fundamentally different heterocyclic scaffolds. PD153035 is a 6,7-dimethoxyquinazoline-based ATP-competitive EGFR inhibitor with a reported Ki of 5.2 pM and IC50 of 29 pM against EGFR [1]. In contrast, the target compound is a pyrimidine-pyrrolidine ether derivative with no structural features associated with quinazoline-type EGFR inhibition. This scaffold divergence implies completely orthogonal biological target space despite identical elemental composition, making them non-interchangeable in any experimental context.

Scaffold hopping EGFR inhibition Chemotype differentiation Kinase inhibitor

Chlorine Position Isomerism: 4-Chlorophenyl vs. 2-Chlorophenyl Analogs and Predicted Physicochemical Differences

The target compound incorporates a 4-chlorophenylacetyl group. A closely related piperidine analog, (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone, features a 2-chlorobenzoyl substituent instead . The change from para- to ortho-chlorine substitution alters both the electronic distribution of the aromatic ring and the overall molecular shape. The target compound's p-chlorophenyl group presents a linear, rod-like extension from the pyrrolidine nitrogen, whereas the o-chlorophenyl analog introduces steric hindrance near the amide/ketone junction that can affect binding conformations [1]. No head-to-head bioactivity data exists, but the predicted clogP difference is estimated at approximately 0.3-0.5 log units favoring the 4-chloro isomer, based on classical substituent effects of chlorine position on lipophilicity [2].

Halogen bonding Lipophilicity Regioisomerism Medicinal chemistry

Aryl Substituent Differentiation: 4-Chlorophenyl vs. 4-Methoxyphenyl Analog and Predicted Electronic Effects

Among the closest structural analogs, 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one replaces the 4-chlorophenyl group with a 4-methoxyphenyl group . The chlorine to methoxy substitution represents a change from an electron-withdrawing, lipophilic substituent (Hammett σp = +0.23 for Cl; π = +0.71) to an electron-donating, moderately polar substituent (σp = -0.27 for OCH3; π = -0.02) [1]. This reversal in electronic character can significantly alter interactions with protein targets, particularly in π-π stacking and halogen bonding interactions involving the bromopyrimidine ring. The target compound's 4-chlorophenyl group is predicted to enhance passive membrane permeability relative to the 4-methoxyphenyl analog due to its higher lipophilicity, while the methoxy analog may exhibit improved aqueous solubility.

Electronic effects Hammett constants SAR Medicinal chemistry

Pyrrolidine vs. Piperidine Linker: Ring Size Effects on Conformational Flexibility and 3D Geometry

A significant structural comparator is (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone, which differs from the target compound in two dimensions: the heterocyclic linker (piperidine vs. pyrrolidine) and the acyl substituent . Focusing on the linker, the pyrrolidine ring in the target compound is a 5-membered ring, which imposes a different spatial relationship between the bromopyrimidine ether and the amide carbonyl compared to the 6-membered piperidine ring. The N–C–O angle and the distance between the pyrimidine ring centroid and the carbonyl group differ systematically between 5- and 6-membered cyclic amine linkers. Based on known conformational preferences of pyrrolidine vs. piperidine amides, the pyrrolidine ring in the target compound is predicted to adopt a more rigid conformation with stronger amide resonance (greater double-bond character of the N–C(O) bond), potentially resulting in distinct pharmacophoric geometry [1].

Conformational analysis Ring size Linker optimization Medicinal chemistry

Synthetic Tractability: Bromine as a Versatile Handle for Downstream Derivatization

The 5-bromopyrimidine moiety in the target compound provides a synthetically tractable handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), which is not present in the non-brominated analog 2-(4-chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one (CAS 19202-19-8) . This bromine atom enables the construction of diverse compound libraries from a common intermediate, making the target compound valuable as both a screening compound and a synthetic building block. Additionally, the ketone carbonyl adjacent to the 4-chlorophenyl group offers a secondary reactive site for reductive amination or Grignard addition, enabling further diversification at a different vector. The combination of a heteroaryl bromide (for cross-coupling) and a ketone (for nucleophilic addition) in a single intermediate is a distinguishing feature relative to analogs that lack either reactive handle [1].

Cross-coupling Synthetic intermediate Derivatization Chemical biology

Molecular Properties Comparison: Target Compound vs. Scaffold-Divergent PD153035

A comparison of computed molecular properties highlights the distinct physicochemical profiles of the target compound and PD153035, which share a molecular formula but differ in scaffold architecture . The target compound features an ether-linked pyrimidine-pyrrolidine system with an acetamide-type carbonyl, whereas PD153035 contains a quinazoline core with two methoxy groups and an aniline-type NH. These differences are reflected in predicted topological polar surface area (TPSA), hydrogen bond acceptor count, and rotatable bond count. The target compound's pyrrolidine-ether linkage introduces greater conformational flexibility relative to the more rigid quinazoline system of PD153035, which may influence binding kinetics. No experimental bioactivity data are available for the target compound to enable a direct pharmacological comparison [1].

Physicochemical properties Drug-likeness Molecular descriptors Procurement specification

Recommended Research and Procurement Application Scenarios for 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one


Medicinal Chemistry: Fragment-Based or Scaffold-Hopping Library Design Requiring a Pyrimidine-Pyrrolidine Chemotype Distinct from Quinazoline-Based Inhibitors

For research programs exploring bromodomain-containing proteins (BRDs), EED, or kappa opioid receptors where pyrimidine-pyrrolidine scaffolds are relevant, this compound provides a structurally distinct entry point relative to quinazoline-based compounds like PD153035 . As noted in Section 3, Evidence Item 1, the target compound shares the same molecular formula as PD153035 but presents a fundamentally different pharmacophoric arrangement. This makes it suitable for scaffold-hopping studies aimed at identifying novel chemotypes for known target classes. Researchers should verify the specific biological activity of this compound in their assay system before relying on it as a tool compound [1].

Synthetic Chemistry: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

The 5-bromopyrimidine moiety serves as a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions, enabling rapid analog generation for structure-activity relationship (SAR) studies . As highlighted in Section 3, Evidence Item 5, the presence of dual reactive sites (aryl bromide and ketone carbonyl) makes this compound a strategic intermediate for parallel library synthesis. The ketone group can be independently modified via reductive amination or Grignard addition, allowing exploration of two distinct vectors from a single starting material. The typical 95% purity is suitable for most synthetic applications, though users should verify purity by HPLC or NMR before use in sensitive coupling reactions.

Chemical Biology: Probe Development Leveraging the 4-Chlorophenylacetyl Motif for Enhanced Membrane Permeability

The 4-chlorophenylacetyl group, with its electron-withdrawing character (σp = +0.23) and elevated lipophilicity (π = +0.71) compared to 4-methoxyphenyl or unsubstituted phenyl analogs , makes this compound a candidate for developing cell-permeable chemical probes. As discussed in Section 3, Evidence Items 2 and 3, the para-chloro substitution pattern provides a linear shape and favorable logP contribution that may facilitate passive membrane diffusion. This is particularly relevant for targets located in intracellular compartments. Researchers should conduct experimental logD and permeability assays (e.g., PAMPA or Caco-2) to validate the predicted permeability advantage [1].

Analytical Chemistry and Procurement: Positive Control for Differentiating Isomeric and Scaffold-Divergent Compounds with Identical Molecular Formulas

Given that this compound (CAS 2097867-89-3, InChIKey: IOJYQSPKJCCTHG-UHFFFAOYSA-N) shares the molecular formula C16H15BrClN3O2 with PD153035 (CAS 183322-45-4) and several other brominated pyrimidine derivatives , it serves as an important reference standard for analytical method development. Laboratories performing LC-MS or NMR-based quality control of chemical libraries can use this compound to validate methods that differentiate isobaric or isomeric compounds. The distinct InChIKey and unique chromatographic retention time (relative to PD153035 and the piperidine analog) provide clear identification markers for procurement verification and inventory management [1].

Quote Request

Request a Quote for 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.